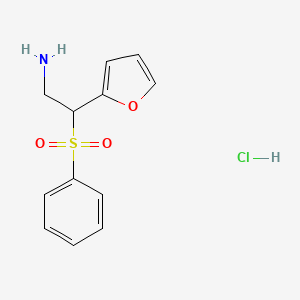
2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride, also known as BFAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BFAH is a derivative of furan, a heterocyclic compound that is commonly found in many natural products.
Mechanism of Action
The exact mechanism of action of 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-oxidant effects. These properties could potentially be used to treat a range of diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one of the main limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with regards to 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride. One potential direction is the development of new derivatives of this compound that could have improved anti-cancer properties. Another potential direction is the investigation of this compound's potential use in the treatment of other diseases and conditions, such as inflammation and oxidative stress. Overall, this compound shows significant promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride involves the reaction of 2-furylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
2-(Benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the main areas of research has been its use as a potential anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which could potentially be used to treat various types of cancer.
properties
IUPAC Name |
2-(benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S.ClH/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10;/h1-8,12H,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMBTHYCPXFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2784122.png)
![4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine](/img/structure/B2784123.png)
![7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2784125.png)
![5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

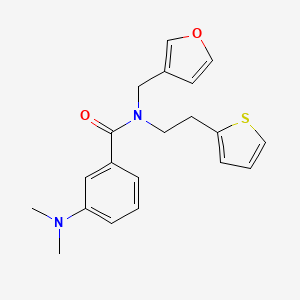
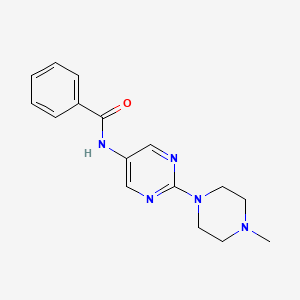
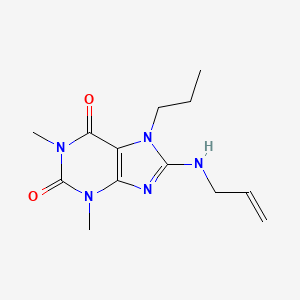
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2784135.png)
![2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2784138.png)
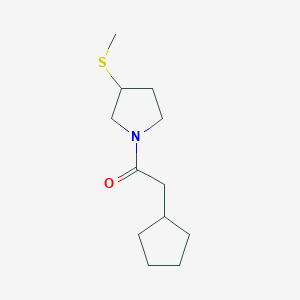

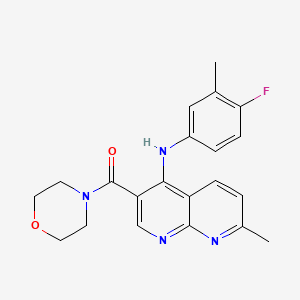
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)